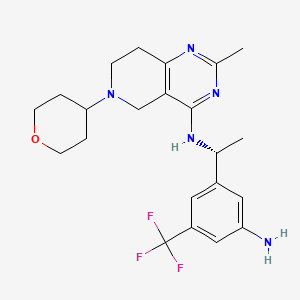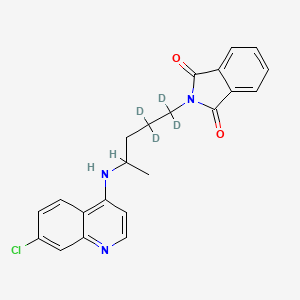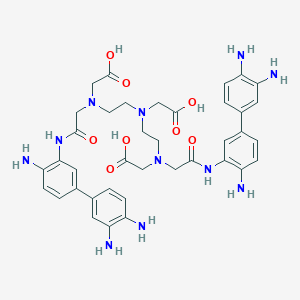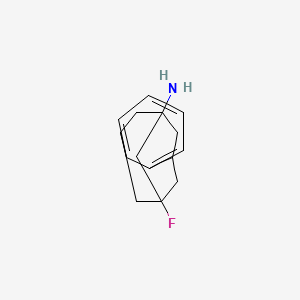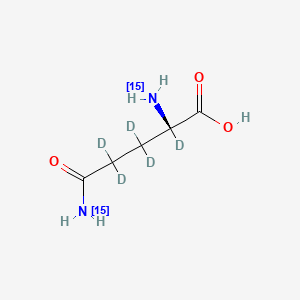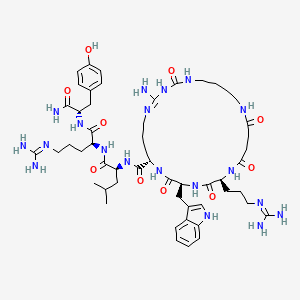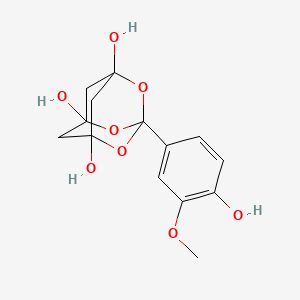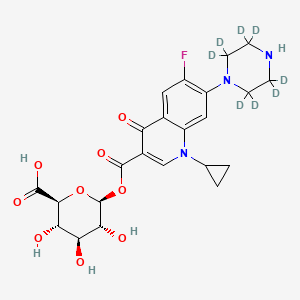
Ciprofloxacin beta-D-glucuronide-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ciprofloxacin is a second-generation fluoroquinolone antibiotic widely used to treat various bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. Ciprofloxacin works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division. This compound is commonly prescribed for infections such as urinary tract infections, respiratory tract infections, skin infections, and gastrointestinal infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ciprofloxacin involves multiple steps. One common method starts with the reaction of ethyl piperazine-1-carboxylate with a bromoquinoline derivative to yield a cyclopropylquinoline ester. This ester is then hydrolyzed and cyclized to form ciprofloxacin .
Industrial Production Methods: In industrial settings, ciprofloxacin is produced through a series of chemical reactions involving the use of various reagents and catalysts. The process typically includes steps such as esterification, cyclization, and purification to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions: Ciprofloxacin undergoes several types of chemical reactions, including:
Oxidation: Ciprofloxacin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups in ciprofloxacin, altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various alkylating agents or nucleophiles under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions include various ciprofloxacin derivatives, which may exhibit different pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Ciprofloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of novel fluoroquinolone derivatives with enhanced antibacterial activity.
Biology: Studied for its effects on bacterial DNA replication and cell division, providing insights into bacterial resistance mechanisms.
Medicine: Extensively used in clinical settings to treat bacterial infections, and its derivatives are being explored for potential use in treating multidrug-resistant bacterial strains.
Industry: Employed in the development of new antimicrobial agents and in the formulation of pharmaceutical products
Mechanism of Action
Ciprofloxacin exerts its antibacterial effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, ciprofloxacin prevents the supercoiling and uncoiling of bacterial DNA, leading to the disruption of DNA synthesis and ultimately causing bacterial cell death .
Comparison with Similar Compounds
Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: A newer fluoroquinolone with a broader spectrum of activity and improved efficacy against certain bacterial strains.
Ofloxacin: Similar to ciprofloxacin but with a different chemical structure and spectrum of activity
Uniqueness of Ciprofloxacin: Ciprofloxacin is unique due to its high potency, broad spectrum of activity, and relatively low resistance rates compared to other antibiotics. It is also available in various formulations, including oral, intravenous, and topical, making it versatile for different clinical applications .
Properties
Molecular Formula |
C23H26FN3O9 |
|---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H26FN3O9/c24-13-7-11-14(8-15(13)26-5-3-25-4-6-26)27(10-1-2-10)9-12(16(11)28)22(34)36-23-19(31)17(29)18(30)20(35-23)21(32)33/h7-10,17-20,23,25,29-31H,1-6H2,(H,32,33)/t17-,18-,19+,20-,23-/m0/s1/i3D2,4D2,5D2,6D2 |
InChI Key |
KHGHUQNIHVSBBO-UYYYRKNJSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5CC5)F)([2H])[2H])[2H] |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


